![molecular formula C19H18N6O2 B15102304 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B15102304.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features an indole core, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling with Benzamide: The final step involves coupling the indole-tetrazole intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. The benzamide group can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyethyl)-1H-indol-3-yl]-2-(1H-tetrazol-1-yl)benzamide
- N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzoate
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and tetrazole rings enhances its potential for diverse applications, making it a valuable compound for further research and development.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound belonging to the class of indole derivatives, known for their diverse biological activities. This compound, characterized by its unique structural features combining indole and tetrazole moieties, has garnered attention in medicinal chemistry for its potential therapeutic applications.
- Molecular Formula : C20H20N6O2
- Molecular Weight : 376.4 g/mol
- IUPAC Name : N-[1-(2-methoxyethyl)indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The presence of both indole and tetrazole groups may facilitate binding to specific protein sites, influencing signaling pathways critical in various biological processes.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
- Gene Expression Regulation : The compound could interact with DNA/RNA, affecting gene expression and protein synthesis.
Biological Activity Studies
Research into the biological activity of this compound has primarily focused on its pharmacological properties. Various studies have indicated its potential efficacy in treating conditions such as cancer and neurological disorders.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve apoptosis induction through receptor-mediated pathways.
- Neurological Effects : Investigations into the neuroprotective properties of this compound suggest it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Interaction with Ion Channels : Some studies have explored how this compound interacts with ion channels, particularly those involved in pain signaling and neuronal excitability, indicating a role as a modulator of pain perception.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotection | Modulates neurotransmitter systems | |
Ion Channel Modulation | Affects pain signaling pathways |
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O2/c1-27-12-11-24-10-9-14-16(6-4-8-17(14)24)21-19(26)15-5-2-3-7-18(15)25-13-20-22-23-25/h2-10,13H,11-12H2,1H3,(H,21,26) |
InChI Key |
VSXPSKCWDGMEME-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
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